巴拉匹拉韦

描述

Synthesis Analysis

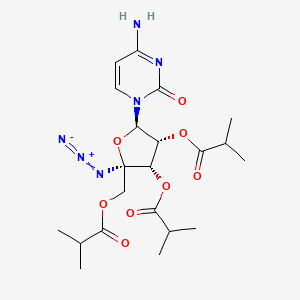

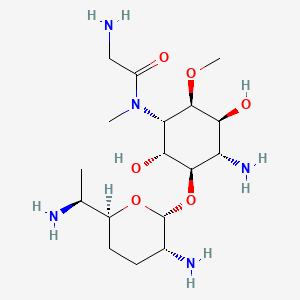

Balapiravir is a prodrug of a nucleoside analogue . It was found to reduce Hepatitis C virus viremia in a dose-dependent and time-dependent manner .Molecular Structure Analysis

The molecular formula of Balapiravir is C21H30N6O8 . It belongs to the class of organic compounds known as glycosylamines . These are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate, forming a cyclic hemiaminal ether bond (alpha-amino ether) .Chemical Reactions Analysis

Balapiravir is an orally administered prodrug with activity against the hepatitis C virus (HCV). It is a tri-isobutyrate ester prodrug of R1479, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase .Physical And Chemical Properties Analysis

Balapiravir has a molecular weight of 494.5 g/mol . It is a small molecule and is classified as an investigational drug .科学研究应用

抗病毒药物

巴拉匹拉韦是一种实验性抗病毒药物 . 它是一种聚合酶抑制剂 , 这意味着它可以阻止某些病毒的复制。

丙型肝炎的治疗

曾有努力将巴拉匹拉韦开发为丙型肝炎的潜在治疗方法 . 丙型肝炎是一种病毒感染,会导致肝脏炎症,有时会导致严重的肝脏损伤。

登革热治疗

巴拉匹拉韦也曾被研究作为登革热的潜在治疗方法 . 登革热是最常见的感染人类的虫媒病毒感染 . 然而,它被发现没有用 .

丙型肝炎病毒复制抑制剂

巴拉匹拉韦是核苷类似物(称为R1479)的前药,也是体内丙型肝炎病毒复制的抑制剂 .

登革热病毒感染增强了巴拉匹拉韦

在最近的一项临床试验中,巴拉匹拉韦,一种胞嘧啶类似物(R1479)的前药,在登革热患者中未能取得疗效(治疗后降低病毒血症) . R1479的血浆最低浓度保持在50%有效浓度(EC 50)以上 . 当巴拉匹拉韦用于治疗预先感染了登革热病毒的人类外周血单个核细胞(PBMC;病毒复制的主要靶细胞之一)时,R1479的效力降低了125倍 .

药物开发的意义

临床试验的结果对药物开发具有重要意义 . 体外和体内结果之间的差异表明,治疗前患者的病毒感染会显着影响前药转化为其活性形式 . 在估计对人类有效的剂量时,应考虑这种影响 .

未来方向

Although Balapiravir did not show efficacy in reducing viremia or beneficial clinical outcomes in dengue patients, it has established a framework for antiviral treatment trials in dengue and provides the field with a clinically evaluated benchmark molecule . More efforts and resources must be invested before an effective drug for dengue can materialize .

作用机制

Target of Action

Balapiravir, also known as R-1626 or Ro4588161, is an experimental antiviral drug . It primarily targets the polymerase enzyme of certain viruses . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs.

Mode of Action

Balapiravir acts as a polymerase inhibitor . It interferes with the action of the polymerase enzyme, thereby inhibiting the replication of the viral genome .

Biochemical Pathways

It is known that the drug’s action on the polymerase enzyme disrupts the normal replication process of the virus .

Pharmacokinetics

It has been used in trials studying the treatment of dengue and chronic hepatitis c .

Result of Action

Balapiravir’s action as a polymerase inhibitor is intended to reduce the viral load in the body . In trials, lower doses of balapiravir failed to produce measurable reductions in viral load, while higher doses produced serious side effects such as lymphopenia .

Action Environment

The efficacy and stability of balapiravir can be influenced by various environmental factors. For instance, research found that excess cytokine production triggered by Dengue virus infection prevented the conversion of the balapiravir prodrug to its active form, thereby blocking the activity of the drug .

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O8/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31)/t14-,15+,16-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXWOLCNTHXCLF-DXEZIKHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219098 | |

| Record name | Balapiravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

690270-29-2 | |

| Record name | Balapiravir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690270-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Balapiravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Balapiravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALAPIRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOT0LP7I9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

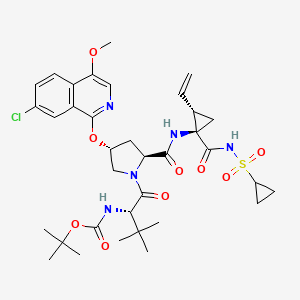

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

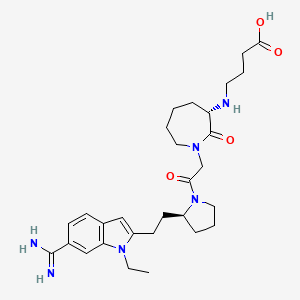

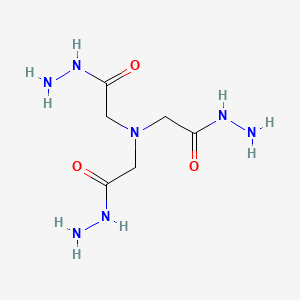

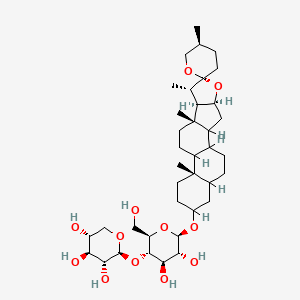

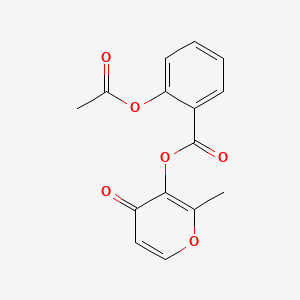

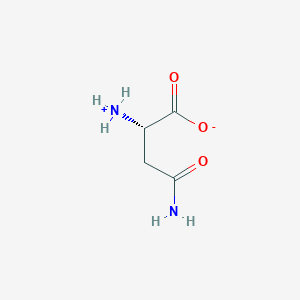

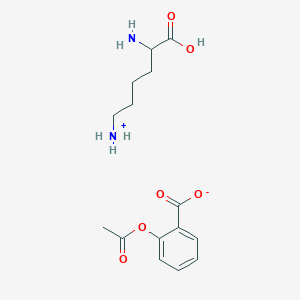

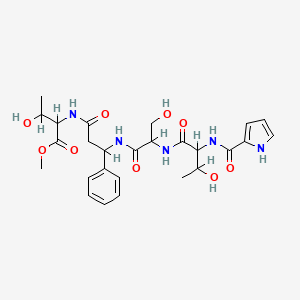

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)

![N-[(1e)-1-Bromo-1-(2-Methoxyphenyl)-3-Oxo-3-(Piperidin-1-Yl)prop-1-En-2-Yl]-4-Nitrobenzamide](/img/structure/B1667655.png)